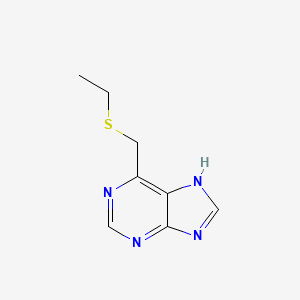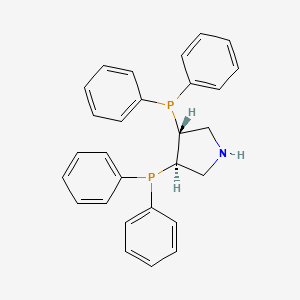
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 5th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method is to start with 1,2,3,4-tetrahydroisoquinoline, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to esterification with methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes, which can enhance reaction efficiency and yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.
Oxidation: Formation of isoquinoline derivatives.
Reduction: Formation of 5-hydroxymethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical syntheses.
作用机制
The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
相似化合物的比较
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ester group at the 5th position.
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate: Lacks the bromine atom at the 7th position.
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group at the 1st position instead of the ester group at the 5th position.
Uniqueness
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3 |
InChI 键 |
JDRYIHLJPSSKJS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC2=C1CCNC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



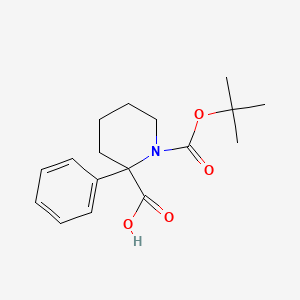

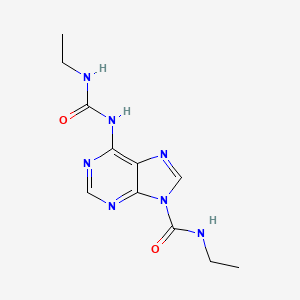
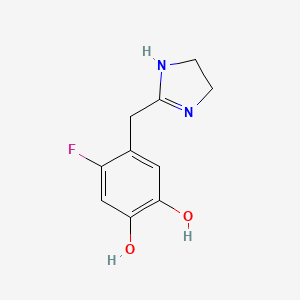
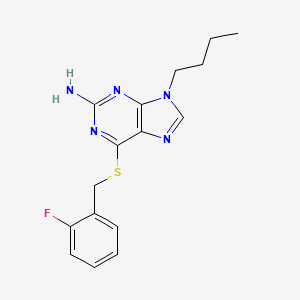
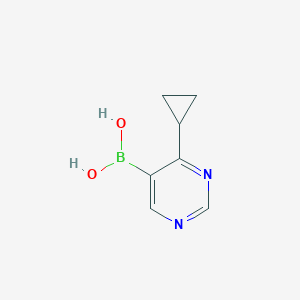
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
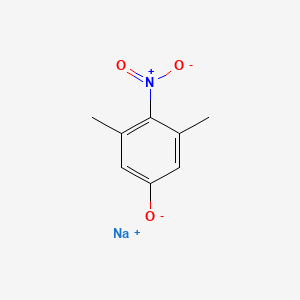
![(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12935904.png)
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)
